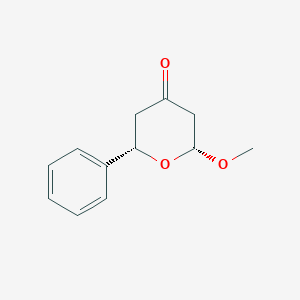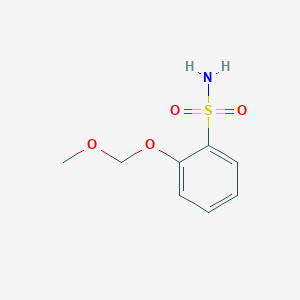
2-(Methoxymethoxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethoxy)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class It features a benzene ring substituted with a methoxymethoxy group at the second position and a sulfonamide group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)benzene-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with benzene, which undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline using a reducing agent such as tin and hydrochloric acid.
Protection: The aniline is protected by converting it to its corresponding methoxymethyl derivative using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydroxide.
Sulfonation: The protected aniline is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The methoxymethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while bromination would yield bromo derivatives.
Applications De Recherche Scientifique
2-(Methoxymethoxy)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and resins.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition prevents bacterial replication and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but without the methoxymethoxy group.
Sulfamethoxazole: Another sulfonamide used as an antibiotic, featuring a different substituent on the benzene ring.
Sulfadiazine: A sulfonamide used in combination with other drugs to treat infections.
Uniqueness
2-(Methoxymethoxy)benzene-1-sulfonamide is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can provide distinct advantages in specific applications, such as increased solubility or altered binding affinity to molecular targets.
Propriétés
Numéro CAS |
82020-71-1 |
|---|---|
Formule moléculaire |
C8H11NO4S |
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
2-(methoxymethoxy)benzenesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-12-6-13-7-4-2-3-5-8(7)14(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |
Clé InChI |
VLAKMMYSYLGOCO-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC=CC=C1S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)

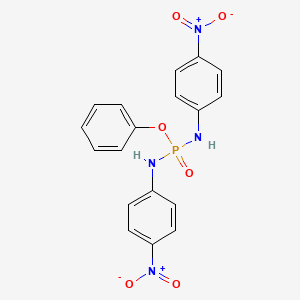
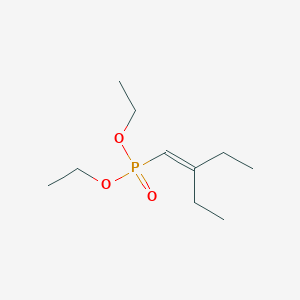
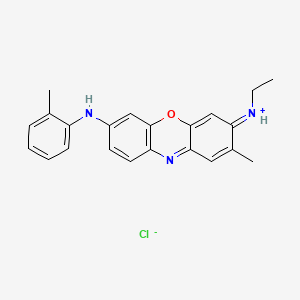
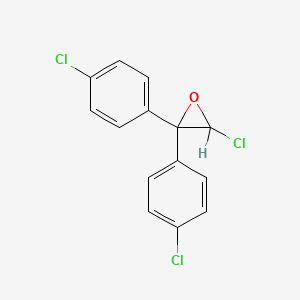
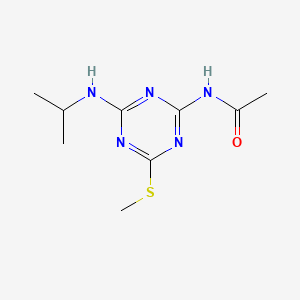
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
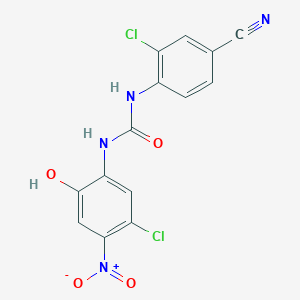
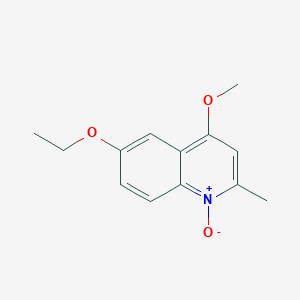
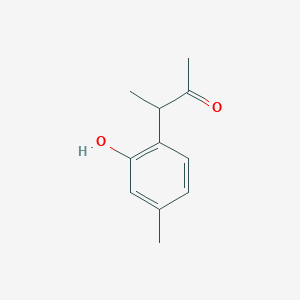
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
